H-gamma-Glu-Gly-Gly-OH

説明

The exact mass of the compound H-gamma-Glu-Gly-Gly-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334202. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality H-gamma-Glu-Gly-Gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-gamma-Glu-Gly-Gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

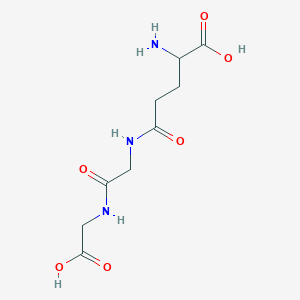

IUPAC Name |

(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZIEYJAWTKLB-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317485 |

Source

|

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-39-6 |

Source

|

| Record name | γ-Glu-Gly-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of γ-Glutamyl-Glycyl-Glycine: Enzymatic and Chemical Strategies

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of the tripeptide γ-glutamyl-glycyl-glycine (γ-Glu-Gly-Gly). We delve into the primary biological synthesis pathway mediated by the enzyme γ-glutamyltranspeptidase (GGT) within the context of the γ-glutamyl cycle. For researchers requiring de novo synthesis and production, a detailed, field-proven protocol for solid-phase peptide synthesis (SPPS) is presented. This guide is designed for researchers, biochemists, and drug development professionals, offering both the foundational biochemical theory and practical, actionable methodologies for the synthesis, purification, and characterization of γ-Glu-Gly-Gly.

Introduction: The Significance of a Unique Tripeptide

γ-Glutamyl-glycyl-glycine is a tripeptide characterized by an unconventional peptide bond between the γ-carboxyl group of the N-terminal glutamic acid and the amino group of the adjacent glycine. This is distinct from the typical α-carboxyl linkage found in most peptides and proteins. This unique structure is intrinsically linked to the metabolism of glutathione (γ-glutamyl-cysteinyl-glycine), the most abundant endogenous antioxidant in mammalian cells.[1]

The synthesis and study of γ-Glu-Gly-Gly are pivotal for several reasons:

-

Metabolic Research: It serves as a key substrate and product in the γ-glutamyl cycle, a critical pathway for glutathione homeostasis and amino acid transport.[2][3][4]

-

Enzyme Characterization: It is frequently used as an acceptor substrate in assays for γ-glutamyltranspeptidase (GGT), an enzyme implicated in various physiological and pathological processes, including oxidative stress and liver disease.[5][6][7]

-

Drug Development: Understanding the enzymatic pathways involving such peptides can inform the design of enzyme inhibitors or pro-drugs that target GGT.

This guide will first explore the elegant enzymatic machinery responsible for its formation in biological systems and then provide a robust chemical synthesis workflow for its production in a laboratory setting.

Biological Synthesis: The Role of γ-Glutamyltranspeptidase (GGT)

The primary route for the biological synthesis of γ-Glu-Gly-Gly is not through ribosomal translation but via the post-translational enzymatic activity of γ-Glutamyltranspeptidase (GGT).[1][2] GGT is a membrane-bound enzyme that plays a crucial role in the extracellular catabolism of glutathione.[8]

2.1. The Mechanism of GGT-Mediated Synthesis

GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule to an acceptor molecule.[1][9] The reaction proceeds via a two-step mechanism:

-

Acylation: The γ-glutamyl group of a donor substrate (most commonly glutathione) is cleaved and covalently bound to a catalytic residue in the GGT active site, forming a γ-glutamyl-enzyme intermediate and releasing the remaining dipeptide (e.g., cysteinyl-glycine).[9]

-

Deacylation: The γ-glutamyl moiety is transferred from the enzyme to an acceptor molecule. This acceptor can be water (hydrolysis) or, more significantly, an amino acid or a small peptide (transpeptidation).[9]

When glycyl-glycine is present as the acceptor, GGT specifically catalyzes the formation of γ-glutamyl-glycyl-glycine.[5][6] Glycyl-glycine is known to be a particularly efficient acceptor substrate for this transpeptidation reaction.[5][6]

2.2. The γ-Glutamyl Cycle Context

This reaction is a key component of the γ-glutamyl cycle, a six-enzyme pathway that facilitates the transport of amino acids across the cell membrane and is central to glutathione metabolism.[3][4][10] Extracellular glutathione serves as the primary source of the γ-glutamyl group, which GGT transfers to an extracellular amino acid or peptide, enabling its transport into the cell.

Caption: GGT-catalyzed synthesis of γ-Glu-Gly-Gly.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

For research applications requiring pure, quantifiable amounts of γ-Glu-Gly-Gly, chemical synthesis is the method of choice. Solid-Phase Peptide Synthesis (SPPS) offers a highly efficient and scalable approach, bypassing the complex purification challenges of traditional solution-phase synthesis.[11][12] The core principle involves building the peptide chain sequentially while the C-terminal end is covalently anchored to an insoluble resin support.[12][13]

3.1. Causality Behind Experimental Choices

-

Fmoc Strategy: We utilize the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group. Its key advantage is its lability to a mild base (piperidine), which does not affect the acid-labile protecting groups on the amino acid side chains or the resin linker. This "orthogonal" protection scheme prevents unwanted side reactions.[13]

-

Glutamate Protection: The critical step is ensuring the γ-carboxyl group of glutamic acid forms the peptide bond. This is achieved by using an Fmoc-Glu-OtBu building block. The α-carboxyl group is activated for coupling, while the γ-carboxyl group is protected by a t-butyl (OtBu) ester, which is later removed during the final acid cleavage step.

-

Resin Choice: A Wang or Rink Amide resin is suitable, depending on whether a C-terminal carboxylic acid or amide is desired. For the native peptide, a 2-chlorotrityl chloride (2-CTC) resin is an excellent choice as it allows for mild cleavage conditions that preserve acid-sensitive functionalities.

Caption: Step-by-step workflow for the SPPS of γ-Glu-Gly-Gly.

3.2. Detailed Experimental Protocol: SPPS of γ-Glu-Gly-Gly

This protocol describes the manual synthesis on a 0.1 mmol scale using 2-chlorotrityl chloride resin.

Materials & Reagents:

-

2-chlorotrityl chloride resin (1.6 mmol/g loading)

-

Fmoc-Gly-OH

-

Fmoc-L-Glu(OtBu)-OH

-

Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold Diethyl Ether

Step-by-Step Methodology:

-

Resin Swelling & First Amino Acid Loading (Glycine):

-

Add 62.5 mg of 2-CTC resin (0.1 mmol) to a synthesis vessel.

-

Swell the resin in DCM for 30 minutes.

-

Dissolve Fmoc-Gly-OH (0.2 mmol, 2 eq) and DIPEA (0.4 mmol, 4 eq) in DCM.

-

Add the amino acid solution to the resin and agitate for 2 hours.

-

Quench unreacted sites by adding methanol and agitating for 30 minutes.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with fresh deprotection solution for 15 minutes.

-

Wash thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

Coupling the Second Amino Acid (Glycine):

-

In a separate vial, pre-activate Fmoc-Gly-OH (0.3 mmol, 3 eq) with HBTU (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

(Optional but recommended: Perform a Kaiser test to confirm complete coupling).

-

-

Repeat Deprotection:

-

Perform the Fmoc deprotection as described in Step 2.

-

-

Coupling the Third Amino Acid (γ-Glutamate):

-

Pre-activate Fmoc-L-Glu(OtBu)-OH (0.3 mmol, 3 eq) with HBTU and DIPEA as described in Step 3.

-

Add the activated solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Perform the Fmoc deprotection as described in Step 2 to reveal the final N-terminal amine.

-

Wash thoroughly with DMF (5x), then DCM (5x), and dry the resin under vacuum.

-

-

Cleavage and Global Deprotection:

-

Add the cold cleavage cocktail (2 mL) to the dried resin.

-

Agitate at room temperature for 2 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

A self-validating protocol requires that the synthesized product is rigorously purified and its identity confirmed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for both peptide purification and analysis.[14][15]

4.1. Purification by Preparative RP-HPLC

-

Principle: The crude peptide mixture is separated based on hydrophobicity. A C18 stationary phase is commonly used. Peptides are eluted using a gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase, typically containing an ion-pairing agent like TFA.[16]

-

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject onto a preparative C18 column.

-

Elute using a shallow gradient to resolve the target peptide from synthesis impurities.

-

Collect fractions corresponding to the main product peak.

-

Lyophilize the pooled, pure fractions to obtain a fluffy white powder.

-

| HPLC Purification Parameters | |

| Column | Preparative C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15 mL/min |

| Detection | 214 nm / 280 nm |

| Gradient | 5-35% B over 30 minutes |

4.2. Characterization and Quality Control

A. Analytical RP-HPLC:

-

Purpose: To confirm the purity of the final product.

-

Method: A small amount of the lyophilized product is analyzed on an analytical C18 column using a faster gradient. Purity is determined by integrating the area of the product peak relative to the total peak area at 214 nm. A successful synthesis should yield >95% purity.

B. Mass Spectrometry (MS):

-

Purpose: To confirm the identity of the peptide by verifying its molecular weight.

-

Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. The observed mass should match the calculated theoretical mass.

-

Theoretical Mass (γ-Glu-Gly-Gly):

-

Molecular Formula: C9H15N3O6[17]

-

Average Mass: 277.25 Da

-

Monoisotopic Mass: 277.0961 Da

-

Conclusion and Future Perspectives

The synthesis of γ-glutamyl-glycyl-glycine can be approached through both biological and chemical lenses. Understanding the GGT-mediated enzymatic pathway is fundamental to deciphering its role in cellular metabolism and disease. For applied research, the detailed SPPS protocol provided in this guide offers a reliable and validated method for producing high-purity peptide for experimental use. The synergy of a robust synthesis strategy with rigorous HPLC and MS characterization ensures the scientific integrity of downstream applications, from enzyme kinetics to cellular assays. Future work may focus on developing more efficient enzymatic synthesis systems using immobilized GGT for continuous flow bioprocessing, offering a greener alternative to chemical methods.[18]

References

-

Inoue, Y., et al. (2024). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. ResearchGate. Available at: [Link]

-

Inoue, Y., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. PMC. Available at: [Link]

-

Inoue, Y., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. MDPI. Available at: [Link]

-

Carter, B. Z., et al. (2017). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PMC. Available at: [Link]

-

Ono, Y., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae. PLoS One. Available at: [Link]

-

Whitfield, J. B. (2001). Gamma-Glutamyl Transferase (γ-GT) – An old dog with new tricks?. PMC. Available at: [Link]

-

Science With Chris. (2016). Gamma Glutamyl Pathway: Explained. YouTube. Available at: [Link]

-

Giacco, F., et al. (2015). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. PMC. Available at: [Link]

-

Fukao, T., & Suzuki, H. (2021). Enzymatic Synthesis of γ-Glutamylvalylglycine Using Bacterial γ-Glutamyltranspeptidase. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Gardas, A., & Lewartowska, A. (1988). Purification and characterization of gamma-glutamyltransferase from rat pancreas. PubMed. Available at: [Link]

-

Schumann, M., et al. (2012). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. PMC. Available at: [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

-

Bachhawat, A. K., & Yadav, S. (2018). Glutathione metabolism beyond the γ-glutamyl cycle. PubMed. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Zhang, J., et al. (2012). Purification and Characterization of γ-Glutamyltranspeptidase from Bacillus subtilis SK11.004. ResearchGate. Available at: [Link]

-

Griffith, O. W., et al. (1979). Evidence that the gamma-glutamyl cycle functions in vivo using intracellular glutathione: effects of amino acids and selective inhibition of enzymes. PNAS. Available at: [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

-

Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies. Available at: [Link]

-

Kumar, A., et al. (2021). Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Kuroda, M., et al. (2012). Determination and quantification of γ-glutamyl-valyl-glycine in commercial fish sauces. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Swaney, D. L., et al. (2010). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. Available at: [Link]

-

Quora. (2018). What is the γ-glutamyl cycle?. Quora. Available at: [Link]

-

CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]

-

ISHS. (n.d.). PURIFICATION, CHARACTERIZATION AND CLONING OF ONION GAMMA-GLUTAMYL TRANSPEPTIDASE. ISHS. Available at: [Link]

-

Biovera. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. Available at: [Link]

-

LCGC International. (2019). The Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). gamma-Glutamyl-glycyl-glycine. PubChem Compound Database. Available at: [Link]

-

Hayzer, D. J., & Leisinger, T. (1982). Purification and characteristics of a gamma-glutamyl kinase involved in Escherichia coli proline biosynthesis. Journal of Biological Chemistry. Available at: [Link]

-

Annunziata, A., et al. (2022). From Batch to Continuous Flow Bioprocessing: Use of an Immobilized γ-Glutamyl Transferase from B. subtilis for the Synthesis of Biologically Active Peptide Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Suzuki, H., et al. (2022). Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste. Molecules. Available at: [Link]

Sources

- 1. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-Glutamyl Transferase (γ-GT) – An old dog with new tricks? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. quora.com [quora.com]

- 5. mdpi.com [mdpi.com]

- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of gamma-glutamyltransferase from rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]

- 10. The glutathione cycle: Glutathione metabolism beyond the γ-glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

- 14. hplc.eu [hplc.eu]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. biovera.com.au [biovera.com.au]

- 17. gamma-Glutamyl-glycyl-glycine | C9H15N3O6 | CID 100100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. From Batch to Continuous Flow Bioprocessing: Use of an Immobilized γ-Glutamyl Transferase from B. subtilis for the Synthesis of Biologically Active Peptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to γ-L-Glutamyl-Glycyl-Glycine (H-γ-Glu-Gly-Gly-OH): Biosynthesis, Chemical Synthesis, and Analytical Characterization

Executive Summary

This technical guide provides an in-depth exploration of the tripeptide H-γ-L-Glutamyl-Glycyl-Glycine (γ-Glu-Gly-Gly), a molecule of growing interest to researchers in biochemistry and drug development. The defining feature of this peptide is the γ-glutamyl isopeptide bond, which fundamentally distinguishes it from canonical peptides and imparts unique biochemical properties. While direct research on γ-Glu-Gly-Gly is emergent, its existence is strongly predicated on well-established enzymatic pathways responsible for the synthesis of analogous γ-glutamyl peptides. This document details the postulated biosynthetic origins of γ-Glu-Gly-Gly, provides field-proven, step-by-step protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and outlines a robust analytical workflow for its detection and quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The insights and methodologies presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to investigate this and other non-canonical peptides.

The Isopeptide Keystone: Chemical Identity of γ-Glu-Gly-Gly

A peptide's structure dictates its function. In the case of γ-Glu-Gly-Gly, the critical structural feature is the linkage involving the glutamyl residue. Unlike standard peptides where the α-carboxyl group of one amino acid links to the α-amino group of the next, this tripeptide features a bond between the γ-carboxyl group of the glutamic acid side chain and the amino group of the adjacent glycine. This isopeptide bond is more resistant to certain peptidases, potentially increasing its in-vivo stability.[1]

Nomenclature and Physicochemical Properties

The unambiguous identification of γ-Glu-Gly-Gly is critical for experimental design and data interpretation. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (S)-2-Amino-5-((2-((carboxymethyl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid | [2] |

| Synonyms | γ-L-Glutamylglycylglycine, H-gamma-Glu-Gly-Gly-OH | [2] |

| CAS Number | 13640-39-6 | [2] |

| Molecular Formula | C₉H₁₅N₃O₆ | [2] |

| Molecular Weight | 261.23 g/mol | [2] |

The γ-Glutamyl Linkage: A Feature Dictating Function and Synthesis Strategy

The difference between an α- and γ-glutamyl linkage is profound. The γ-linkage introduces a longer, more flexible spacer in the peptide backbone and alters the molecule's overall charge distribution and hydrogen bonding potential. This structural nuance necessitates a specific synthetic strategy, as standard peptide synthesis protocols would default to forming the α-linkage.

Caption: Comparison of a standard α-peptide bond versus the γ-isopeptide bond.

Natural Occurrence and Biosynthetic Origins

While no definitive discovery paper has cataloged the widespread natural abundance of γ-Glu-Gly-Gly, its formation is highly plausible via two primary enzymatic pathways known to produce a variety of γ-glutamyl peptides.[3][4]

Postulated Biosynthetic Pathways

The natural synthesis of γ-Glu-Gly-Gly is likely a result of the activity of enzymes with broad substrate specificity, which are central to glutathione (γ-Glu-Cys-Gly) metabolism.

The most probable route for γ-Glu-Gly-Gly synthesis is through the action of γ-glutamyltransferase (GGT). GGT is a cell-surface enzyme that catalyzes the transfer of the γ-glutamyl moiety from a donor, most commonly glutathione (GSH), to an acceptor molecule, which can be an amino acid or another peptide.[5] Critically, the dipeptide glycylglycine (Gly-Gly) has been identified as a competent acceptor substrate for GGT.[6][7]

-

Causality: In biological environments where both glutathione (GSH) and free glycylglycine are present, GGT can cleave the γ-glutamyl group from GSH and transfer it to the N-terminal amine of Gly-Gly, forming γ-Glu-Gly-Gly and leaving behind cysteinyl-glycine.[7]

Caption: GGT-mediated synthesis of γ-Glu-Gly-Gly from Glutathione and Glycylglycine.

An alternative, though perhaps less direct, route involves the enzymes of de novo glutathione synthesis.[5]

-

γ-Glutamyl-Cysteine Synthetase (GCS): This enzyme, which normally ligates glutamate and cysteine, has broad substrate specificity and can ligate glutamate with other amino acids.[1] It could potentially form the dipeptide γ-Glu-Gly.

-

Glutathione Synthetase (GS): This enzyme adds a glycine to the dipeptide γ-Glu-Cys. It is plausible that GS could recognize γ-Glu-Gly as a substrate and add a second glycine, yielding the target tripeptide γ-Glu-Gly-Gly.[4]

Context from Analogous Peptides

The plausibility of these pathways is supported by the documented natural occurrence of structurally related γ-glutamyl peptides.

-

γ-Glu-Gly: This dipeptide has been identified in the yeast Saccharomyces cerevisiae.[8]

-

γ-Glu-Val-Gly: This tripeptide, which imparts a "kokumi" (mouthfulness and richness) sensation, has been quantified in various commercial fish sauces and can be synthesized enzymatically.[9][10]

Methodologies for Synthesis and Verification

The unambiguous synthesis of γ-Glu-Gly-Gly requires a strategy that precisely controls the formation of the isopeptide bond. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the method of choice due to its efficiency and the mild conditions employed, which preserve sensitive chemical groups.[11][12]

De Novo Chemical Synthesis: A Solid-Phase Approach

This protocol describes the manual synthesis of H-γ-L-Glu-Gly-Gly-OH on a 2-chlorotrityl chloride resin, which allows for cleavage of the final peptide while retaining the C-terminal carboxylic acid.

Scientist's Note: The key to forming the γ-linkage is the choice of the glutamic acid building block. We must use Fmoc-L-Glu(OAll)-OH or a similar derivative where the α-carboxyl group is protected, leaving the γ-carboxyl group free to react with the resin-bound peptide.

Experimental Protocol: Fmoc-SPPS of γ-Glu-Gly-Gly

-

Resin Preparation (Day 1):

-

Weigh 150 mg of 2-chlorotrityl chloride resin (1.6 mmol/g loading) into a 5 mL SPPS vessel.

-

Swell the resin in 3 mL of dichloromethane (DCM) for 30 min, followed by 3 mL of dimethylformamide (DMF) for 30 min. Drain the solvent.

-

-

Loading of First Amino Acid (Fmoc-Gly-OH) (Day 1):

-

Dissolve Fmoc-Gly-OH (4 eq. to resin loading) and diisopropylethylamine (DIPEA) (8 eq.) in 2 mL of DMF.

-

Add the solution to the swollen resin and agitate at room temperature for 2 hours.

-

Drain the vessel. To cap any unreacted resin sites, add 3 mL of a DCM/Methanol/DIPEA (17:2:1) solution and agitate for 30 min.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

-

-

Peptide Elongation (Day 2):

-

Cycle 1: Coupling of second Glycine

-

Swell the resin in 3 mL DMF for 30 min.

-

Deprotection: Add 3 mL of 20% piperidine in DMF. Agitate for 5 min. Drain. Repeat with a second 5-min incubation.

-

Washing: Wash the resin with DMF (5x).

-

Coupling: In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) with DIPEA (6 eq.) in 2 mL DMF for 2 min. Add this coupling solution to the resin.

-

Agitate for 1-2 hours. Perform a Kaiser test to confirm reaction completion (ninhydrin negative).

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

-

Cycle 2: Coupling of γ-Glutamic Acid

-

Repeat the Deprotection and Washing steps as above.

-

Coupling: Pre-activate Fmoc-L-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in 2 mL DMF. Add to the resin and agitate for 1-2 hours. The use of Fmoc-L-Glu(OtBu)-OH ensures the α-carboxyl is protected, forcing the γ-carboxyl to form the peptide bond.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

-

-

Final Deprotection and Cleavage (Day 3):

-

Perform a final Fmoc deprotection with 20% piperidine in DMF as described above.

-

Wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin completely.

-

Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Add 3 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature. This step removes all side-chain protecting groups (like OtBu) and cleaves the peptide from the resin.

-

Filter the peptide-TFA solution into a cold solution of diethyl ether to precipitate the crude peptide.

-

Centrifuge, decant the ether, and dry the crude peptide pellet.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile.

-

Purify using reverse-phase HPLC (preparative C18 column) with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions, confirm the product by mass spectrometry, pool the correct fractions, and lyophilize to obtain the pure peptide.

-

Workflow for Fmoc-SPPS of γ-Glu-Gly-Gly

Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of H-γ-Glu-Gly-Gly-OH.

Analytical Workflows for Detection and Quantification

The gold standard for sensitive and specific quantification of peptides in complex biological matrices is reverse-phase high-performance liquid chromatography coupled to a triple quadrupole mass spectrometer (HPLC-MS/MS).[10][13] This technique provides chromatographic separation, parent mass identification, and fragment ion confirmation simultaneously.

Core Methodology: HPLC-MS/MS for Sensitive Detection

This protocol provides a starting point for developing a quantitative method for γ-Glu-Gly-Gly in a matrix like cell culture media or plasma.

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or media, add 300 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., a stable isotope-labeled version of the peptide).

-

Vortex for 1 min. Incubate at -20°C for 30 min to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of Mobile Phase A.

-

-

HPLC Separation:

-

Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient for small peptides would be 5% to 30% B over 10 minutes.[14]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: The specific mass transition must be determined by infusing a pure standard of γ-Glu-Gly-Gly. A theoretical transition would be:

-

Q1 (Parent Mass): 262.1 m/z ([M+H]⁺)

-

Q3 (Fragment Ion): A characteristic fragment ion would be determined empirically, for example, the y₂-ion (Gly-Gly, 133.1 m/z) or the b₂-ion (γ-Glu-Gly, 205.1 m/z).

-

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of pure γ-Glu-Gly-Gly into a blank matrix and processing as described above.

-

Plot the peak area ratio (analyte/internal standard) versus concentration.

-

Quantify unknown samples by interpolating their peak area ratios from the standard curve.

-

Potential Biological Significance and Future Directions

While the specific bioactivity of γ-Glu-Gly-Gly is not yet widely reported, its structural class provides strong, field-proven indicators of its potential roles.

Inferred Roles Based on the γ-Glutamyl Moiety

Many γ-glutamyl peptides are recognized as bioactive molecules.[3]

-

Calcium-Sensing Receptor (CaSR) Modulation: Glutathione and other γ-glutamyl peptides have been identified as allosteric modulators of the CaSR.[5] This receptor is involved in a vast array of physiological processes, and its modulation can influence cellular signaling. The kokumi taste sensation of γ-Glu-Val-Gly is mediated through the CaSR.[9] It is highly probable that γ-Glu-Gly-Gly could also interact with this receptor.

-

Metabolic Precursor: The peptide could serve as a transport form for its constituent amino acids, delivering them to cells for metabolic use. The isopeptide bond may protect it from premature degradation in circulation.[1]

Research Applications and Drug Development Context

-

Nutraceuticals and Food Science: Given the taste-modifying properties of analogous peptides, γ-Glu-Gly-Gly is a candidate for investigation as a flavor enhancer or "kokumi" substance.

-

Drug Delivery: The Gly-Gly-Gly sequence is sometimes used as a flexible, hydrophilic linker in synthetic drug conjugates.[15] Understanding the metabolism and activity of the γ-glutamyl version of this linker could inform the design of more stable and effective bioconjugates.

Conclusion

H-γ-L-Glutamyl-Glycyl-Glycine stands as an intriguing molecular target at the intersection of metabolism, signaling, and synthetic chemistry. While its natural discovery is more a matter of biochemical inference than historical record, the enzymatic machinery for its creation is well-established. This guide provides a comprehensive framework for its study, from rational chemical synthesis via SPPS to high-sensitivity analysis by HPLC-MS/MS. The detailed protocols and mechanistic insights serve as a self-validating system for researchers, enabling the production of verifiable material and the generation of robust analytical data. As the tools to explore non-canonical peptides become more sophisticated, molecules like γ-Glu-Gly-Gly will undoubtedly reveal novel biological functions, opening new avenues for therapeutic and biotechnological innovation.

References

-

Kumagai, H., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. Available at: [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

-

Gou, D., et al. (2024). Quantitation of Copper Tripeptide in Cosmetics via Fabric Phase Sorptive Extraction Combined with Zwitterionic Hydrophilic Interaction Liquid Chromatography and UV/Vis Detection. Molecules. Available at: [Link]

-

Fukao, T., & Suzuki, H. (2021). Enzymatic Synthesis of γ-Glutamylvalylglycine Using Bacterial γ-Glutamyltranspeptidase. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Pharmaffiliates. H-GAMMA-GLU-GLY-OH. Available at: [Link]

-

Boland, J. (2025). Glycine Benefits, Foods and Supplement Sources. Ancient Nutrition. Available at: [Link]

-

ResearchGate. (2020). LC-MS vs. HPLC for peptide quantification?. Available at: [Link]

-

PubChem. H-gamma-Glu-gamma-Glu-Glu-OH. Available at: [Link]

-

Mito Health. How to Increase Your Gamma-glutamyl Transferase (GGT) Levels Naturally. Available at: [Link]

-

MDPI. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. Available at: [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Liu, Y., et al. (2022). Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks. Frontiers in Cardiovascular Medicine. Available at: [Link]

-

Stern, I. (2019). 12 Foods High in Glycine: The Amino Acid and Its Benefits. Dr. Ian Stern. Available at: [Link]

-

Semantic Scholar. (2015). Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]

-

Du, Y., et al. (2015). Quantitative evaluation of peptide-extraction methods by HPLC-triple-quad MS-MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Wellbeing Nutrition. (2025). Essential Checklist: Top Glycine Rich Foods Guide. Available at: [Link]

-

Donegan, M., & Lowes, S. (2014). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America. Available at: [Link]

-

Soong, M., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae. PLoS One. Available at: [Link]

-

PubChem. gamma-Glu-Gly. Available at: [Link]

-

aapptec. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Zhang, H., et al. (2005). Systematical Analysis of Tryptic Peptide Identification with Reverse Phase Liquid Chromatography and Electrospray Ion Trap Mass Spectrometry. Genomics, Proteomics & Bioinformatics. Available at: [Link]

-

Pharmaffiliates. H-Glu(Gly-Gly-OH)-OH. Available at: [Link]

-

Wickham, S., et al. (2011). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. Analytical Biochemistry. Available at: [Link]

Sources

- 1. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Frontiers | Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks [frontiersin.org]

- 4. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Glu-Gly | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 9. Enzymatic Synthesis of γ-Glutamylvalylglycine Using Bacterial γ-Glutamyltranspeptidase [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Quantitative evaluation of peptide-extraction methods by HPLC-triple-quad MS-MS [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of gamma-Glutamyl-Glycyl-Glycine

Introduction

Gamma-glutamyl-glycyl-glycine (γ-Glu-Gly-Gly) is a tripeptide of significant interest in various scientific disciplines, including biochemistry, pharmacology, and food science. As a member of the gamma-glutamyl peptide family, it plays a role in the gamma-glutamyl cycle and is a substrate for the enzyme gamma-glutamyl transpeptidase (GGT).[1] Understanding the fundamental physicochemical properties of this tripeptide is paramount for researchers, scientists, and drug development professionals to effectively utilize it in experimental settings and to develop new applications.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of γ-Glu-Gly-Gly. In the absence of extensive direct experimental data for this specific tripeptide, this guide leverages data from its constituent amino acids and closely related peptides, such as glycyl-glycine, to provide a well-rounded and scientifically grounded perspective. We will delve into its structural attributes, solubility, ionization behavior, stability, and spectroscopic signature, offering both theoretical insights and practical experimental protocols for their determination.

Molecular Structure and Core Properties

The foundational properties of γ-Glu-Gly-Gly are dictated by its molecular structure, which consists of a glutamic acid residue linked via its gamma-carboxyl group to the N-terminus of a glycyl-glycine dipeptide.

Structural Representation

The unique γ-linkage distinguishes it from peptides formed through the more common α-carboxyl linkage. This structural feature has significant implications for its enzymatic recognition and chemical stability.

Caption: 2D structure of gamma-glutamyl-glycyl-glycine highlighting the γ-peptide bond.

Fundamental Physicochemical Data

The following table summarizes the key molecular properties of γ-Glu-Gly-Gly.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃O₆ | [2] |

| Molecular Weight | 261.23 g/mol | [2] |

| CAS Number | 13640-39-6 | [2] |

Solubility Profile

The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity. The solubility of γ-Glu-Gly-Gly is expected to be influenced by its polar nature, arising from the charged amino and carboxyl groups, as well as the peptide bonds.

Expected Solubility

Based on the structure, γ-Glu-Gly-Gly is anticipated to be highly soluble in aqueous solutions. The presence of two free carboxyl groups and one free amino group contributes to its hydrophilic character. Its solubility is likely to be pH-dependent, with minimum solubility near its isoelectric point and higher solubility at acidic and basic pH values.

For comparison, the related dipeptide, glycyl-glycine, exhibits high water solubility (176 mg/ml).[3] It is reasonable to expect that γ-Glu-Gly-Gly will have comparable or even higher water solubility due to the additional charged group from the glutamyl residue.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of a peptide like γ-Glu-Gly-Gly involves the following steps:

-

Preparation of Stock Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Preparation: Accurately weigh a small amount of the lyophilized γ-Glu-Gly-Gly powder.

-

Titration Method:

-

Add a known volume of the desired buffer to the peptide.

-

Vortex or sonicate the mixture for a defined period to facilitate dissolution.

-

Visually inspect for any undissolved particles.

-

If the peptide dissolves completely, add more peptide in small, known increments until saturation is reached (i.e., solid particles remain undissolved after vigorous mixing).

-

-

Quantification:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with an appropriate solvent.

-

Quantify the peptide concentration in the supernatant using a suitable analytical technique such as UV-Vis spectrophotometry at a characteristic wavelength or by a validated HPLC method.

-

-

Data Reporting: Express the solubility in terms of mg/mL or mol/L at a specific pH and temperature.

Caption: Experimental workflow for determining peptide solubility.

Ionization and pKa Values

The pKa values of the ionizable groups in γ-Glu-Gly-Gly (the α-amino group, the α-carboxyl group, and the γ-carboxyl group) are crucial for understanding its charge state at different pH values, which in turn affects its solubility, stability, and interaction with biological targets.

Estimated pKa Values

| Ionizable Group | Glycine pKa | Glycyl-Glycine pKa | Expected γ-Glu-Gly-Gly pKa (approx.) |

| α-Carboxyl | 2.34 | 3.14 | ~3.0 - 3.5 |

| α-Amino | 9.60 | 8.17 | ~8.0 - 8.5 |

| γ-Carboxyl (Glu) | ~4.25 | - | ~4.0 - 4.5 |

The pKa of the α-carboxyl group is expected to be slightly higher than that of free glycine due to the inductive effect of the adjacent peptide bond. Conversely, the pKa of the α-amino group is expected to be lower than that of free glycine due to the electron-withdrawing effect of the peptide bond. The γ-carboxyl group of the glutamyl residue is expected to have a pKa similar to that of the side chain of free glutamic acid.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa values of a molecule.

-

Sample Preparation: Prepare a solution of γ-Glu-Gly-Gly of known concentration (e.g., 10 mM) in deionized water.

-

Titration Setup:

-

Use a calibrated pH meter with a combination electrode.

-

Place the peptide solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer for continuous mixing.

-

-

Titration Procedure:

-

Initially, acidify the solution to a low pH (e.g., pH 2) with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

-

Alternatively, the pKa values can be determined more accurately from the inflection points of the first derivative of the titration curve.

-

Sources

- 1. Evaluation of enzymatic and magnetic properties of γ-glutamyl-[1-13C]glycine and its deuteration toward longer retention of the hyperpolarized state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gamma-Glutamyl-glycyl-glycine | C9H15N3O6 | CID 100100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of gamma-Glutamyl-glycyl-glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of a peptide is a critical physicochemical property that dictates its utility in a vast array of scientific applications, from fundamental biochemical research to the development of novel therapeutics. For researchers, scientists, and drug development professionals, a comprehensive understanding of a peptide's solubility characteristics is paramount for accurate experimental design, the formulation of stable and effective drug products, and the generation of reliable and reproducible data. This guide provides an in-depth technical overview of the solubility of the tripeptide gamma-glutamyl-glycyl-glycine (γ-Glu-Gly-Gly), a molecule of significant biological interest.

The Central Role of Peptide Solubility

In the realm of drug discovery and development, poor solubility can be a major hurdle, leading to low bioavailability and therapeutic efficacy. In laboratory settings, insolubility or aggregation can result in inaccurate quantification and artifacts in biological assays. Therefore, a thorough characterization of a peptide's solubility in various solvent systems is not merely a preliminary step but a foundational aspect of its scientific investigation.

Unveiling gamma-Glutamyl-glycyl-glycine (γ-Glu-Gly-Gly)

Gamma-glutamyl-glycyl-glycine is a tripeptide composed of the amino acids glutamic acid and two glycine residues. What distinguishes this peptide is the unconventional gamma-glutamyl linkage, where the peptide bond is formed between the gamma-carboxyl group of the glutamic acid side chain and the amino group of the adjacent glycine. This is in contrast to the typical alpha-peptide bond.

Structure and Physicochemical Properties:

-

Molecular Formula: C₉H₁₅N₃O₆

-

Molecular Weight: 261.23 g/mol

-

Amino Acid Composition: One glutamic acid and two glycine residues.

-

Key Structural Feature: The presence of a gamma-glutamyl bond.

This unique structural feature can influence the peptide's conformation and its interactions with solvents, thereby affecting its solubility.

Biological Significance and Applications:

Gamma-glutamyl peptides are integral to various biological processes. They are often intermediates in the metabolism of glutathione, a major cellular antioxidant[1]. The enzyme γ-glutamyltransferase (GGT) is responsible for the transfer of the γ-glutamyl moiety from glutathione to other amino acids and peptides, a process that can generate peptides like γ-Glu-Gly-Gly[1]. Given its biological relevance, γ-Glu-Gly-Gly and similar peptides are frequently used in assays to study GGT activity, which can be a biomarker for various diseases[2][3].

Theoretical Principles of Peptide Solubility

The solubility of a peptide is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent. For γ-Glu-Gly-Gly, several key factors come into play.

Factors Influencing the Solubility of γ-Glu-Gly-Gly

-

Amino Acid Composition: The constituent amino acids are the primary determinants of a peptide's polarity and, consequently, its solubility[3].

-

Glutamic Acid: As an acidic amino acid, its side chain contains a carboxyl group, which can be ionized, significantly enhancing hydrophilicity and aqueous solubility.

-

Glycine: Being the simplest amino acid with a hydrogen atom as its side chain, glycine is considered neutral and contributes to the flexibility of the peptide backbone.

-

-

The Gamma-Glutamyl Bond: While the bulk of solubility prediction models focus on alpha-peptides, the gamma-linkage in γ-Glu-Gly-Gly may subtly alter the peptide's conformational freedom and its hydrogen bonding capabilities, which in turn can influence its interaction with solvent molecules.

-

pH and its Effect on Ionization and Solubility: The pH of the solvent is a critical factor, as it dictates the ionization state of the peptide's acidic and basic groups[2]. For γ-Glu-Gly-Gly, the key ionizable groups are the N-terminal amino group, the C-terminal carboxyl group, and the side-chain carboxyl group of the glutamic acid residue. The solubility of peptides is generally at its minimum at their isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI[4]. At lower pH, the carboxyl groups are protonated, and the amino group is positively charged, leading to a net positive charge. Conversely, at higher pH, the carboxyl groups are deprotonated (negatively charged), and the amino group is neutral, resulting in a net negative charge. This pH-dependent charge state significantly impacts the peptide's interaction with polar solvents like water.

-

Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the solvent are crucial. Polar solvents like water, ethanol, and DMSO are generally better at solvating polar peptides like γ-Glu-Gly-Gly[3].

-

Temperature Effects: For most substances, solubility increases with temperature. However, the effect of temperature on peptide solubility can be complex and should be determined empirically.

Predicting the Solubility of γ-Glu-Gly-Gly

While direct experimental data for γ-Glu-Gly-Gly is scarce, we can make informed predictions based on its structure.

-

Qualitative Prediction: Based on its amino acid composition—one acidic and two neutral, hydrophilic residues—γ-Glu-Gly-Gly is predicted to be a hydrophilic peptide. Peptides with a high proportion of charged and polar residues are generally soluble in aqueous solutions[5].

-

Computational Prediction Models: Several computational tools are available to predict peptide solubility. These models often use algorithms that consider the physicochemical properties of the constituent amino acids[6]. While these tools can provide valuable estimations, experimental verification is always recommended.

Solubility Profile of gamma-Glutamyl-glycyl-glycine

Based on theoretical principles and data from structurally similar peptides, the following solubility profile for γ-Glu-Gly-Gly can be anticipated.

Aqueous Solubility

-

Predicted Solubility in Water: Due to the presence of the hydrophilic glutamic acid residue and two glycine residues, γ-Glu-Gly-Gly is expected to be readily soluble in water and aqueous buffers. Peptides shorter than five residues, especially those containing charged amino acids, are typically soluble in aqueous solutions[5][7].

-

Influence of pH on Aqueous Solubility: The solubility of γ-Glu-Gly-Gly is expected to be highly pH-dependent. Its solubility will be lowest at its isoelectric point and will increase significantly at both acidic and basic pH due to the increased net charge of the molecule[4].

Caption: pH-dependent solubility of γ-Glu-Gly-Gly.

-

Effect of Salts: The presence of salts can either increase ("salting-in") or decrease ("salting-out") peptide solubility. The specific effect depends on the nature of the salt and its concentration. For hydrophilic peptides, moderate salt concentrations can sometimes enhance solubility.

Solubility in Organic Solvents

-

Polar Protic and Aprotic Solvents: Due to its polar nature, γ-Glu-Gly-Gly is expected to have limited solubility in less polar organic solvents. However, highly polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to dissolve peptides that are difficult to solubilize in aqueous solutions[3]. Based on information from a patent for a similar peptide, γ-glutamyl-valyl-glycine, alcohols like methanol and ethanol are considered poor solvents, often used for crystallization[5].

-

Non-polar Solvents: The solubility of γ-Glu-Gly-Gly in non-polar solvents such as hexane or toluene is expected to be negligible.

Solubility in Co-solvent Systems

For many applications, co-solvent systems are employed to enhance the solubility of peptides. These are mixtures of water and a water-miscible organic solvent. The organic solvent can disrupt the hydrophobic interactions that may lead to aggregation, while the aqueous component solvates the charged and polar groups of the peptide.

Summary of Predicted Solubility

| Solvent System | Predicted Solubility | Rationale |

| Water (neutral pH) | High | Hydrophilic amino acid composition. |

| Aqueous Buffers (acidic or basic pH) | Very High | Increased net charge leads to greater electrostatic repulsion and solvation. |

| Ethanol / Methanol | Low to Insoluble | Alcohols are generally poor solvents for hydrophilic peptides. |

| DMSO / DMF | Moderate to High | These polar aprotic solvents are effective at dissolving a wide range of peptides. |

| Acetonitrile | Low to Moderate | Less polar than DMSO and DMF, likely a poorer solvent for this peptide. |

| Non-polar Solvents (e.g., Hexane) | Insoluble | "Like dissolves like" principle; a polar peptide will not dissolve in a non-polar solvent. |

Experimental Determination of Solubility

Given the absence of extensive published data, the experimental determination of γ-Glu-Gly-Gly solubility is crucial for any research or development application. Two common methods are the kinetic and thermodynamic solubility assays.

The Imperative of Experimental Verification

Predictive models provide valuable guidance, but they are not a substitute for empirical data. Factors such as peptide purity, salt form, and the presence of counter-ions can all influence solubility.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Principle: A concentrated stock solution of the peptide in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The concentration at which the peptide precipitates is determined, providing an estimate of its kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

-

Prepare a high-concentration stock solution of γ-Glu-Gly-Gly (e.g., 10 mM) in 100% DMSO.

-

Dispense the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well plate.

-

Add small volumes of the peptide stock solution to the buffer-containing wells to achieve a range of final peptide concentrations. Ensure the final DMSO concentration is low (typically <2%) to minimize its effect on solubility.

-

Seal the plate and incubate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C).

-

Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the peptide does not absorb (e.g., 620 nm).

-

Determine the kinetic solubility as the highest concentration at which no significant increase in turbidity is observed compared to a control well containing only buffer and DMSO.

Protocol 2: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Principle: An excess of the solid peptide is equilibrated with the solvent of interest until the concentration of the dissolved peptide in the supernatant reaches a constant value.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Add an excess amount of solid γ-Glu-Gly-Gly to a vial containing a known volume of the solvent of interest.

-

Seal the vial and agitate at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully collect the supernatant and dilute it with a suitable solvent if necessary.

-

Quantify the concentration of γ-Glu-Gly-Gly in the diluted supernatant using a validated analytical method, such as HPLC-UV.

-

Calculate the thermodynamic solubility by taking into account the dilution factor.

Troubleshooting Common Solubility Issues

-

Peptide Aggregation: If the peptide forms a gel or a cloudy suspension, this may indicate aggregation. Sonication can help to break up aggregates.

-

Incomplete Dissolution: If the peptide does not fully dissolve, consider adjusting the pH of the solution or adding a small amount of a co-solvent like DMSO. It is often recommended to first dissolve the peptide in a small amount of the organic solvent before adding the aqueous buffer[2].

Practical Recommendations for Handling and Dissolving γ-Glu-Gly-Gly

-

General Best Practices: Always use high-purity solvents and handle the lyophilized peptide in a clean, dry environment. To ensure homogeneity, briefly centrifuge the vial to pellet the powder before opening.

-

Recommended Solvents for Stock Solutions: For most applications, preparing a concentrated stock solution in sterile, purified water or a suitable aqueous buffer is recommended. If higher concentrations are required, DMSO can be used.

-

Preparing Solutions for Biological Assays: When preparing solutions for cell-based or other biological assays, ensure that the final concentration of any organic co-solvents is compatible with the experimental system and does not induce toxicity or other artifacts.

Conclusion

While specific quantitative solubility data for gamma-glutamyl-glycyl-glycine is not extensively documented in the public domain, a thorough understanding of its chemical structure and the principles of peptide solubility allows for robust predictions and the design of effective solubilization strategies. This tripeptide is anticipated to be highly soluble in aqueous solutions, particularly at acidic and basic pH values. For applications requiring non-aqueous or highly concentrated solutions, polar aprotic solvents like DMSO are likely to be effective. Ultimately, the experimental determination of solubility using the protocols outlined in this guide is essential for ensuring the accuracy and reliability of research and development activities involving this biologically important molecule.

References

-

ClearChem Diagnostics. (n.d.). GAMMA GT. Retrieved from [Link]

-

Spectrum Diagnostics. (n.d.). γ -Glutamyltransferase (GGT) - Liquizyme (9+1). Retrieved from [Link]

- Inoue, M., et al. (2021). Enzymatic Synthesis of γ-Glutamylvalylglycine Using Bacterial γ-Glutamyltranspeptidase. Molecules, 26(14), 4235.

- Wernersbach, B., et al. (2021). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research, 60(4), 1745-1756.

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

- Inoue, M., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. Cells, 12(20), 2465.

- Karandur, D., Wong, K. Y., & Pettitt, B. M. (2014). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The journal of physical chemistry. B, 118(32), 9565–9572.

-

ResearchGate. (n.d.). Optimized structures of (a) Tripeptide glycine molecule and (b)... Retrieved from [Link]

- Kuroda, M., et al. (2012). Determination and quantification of γ-glutamyl-valyl-glycine in commercial fish sauces. Journal of agricultural and food chemistry, 60(30), 7441–7446.

- Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.

-

ResearchGate. (n.d.). (PDF) The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. Retrieved from [Link]

-

Wang, S. H. (2018, March 8). Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior? ResearchGate. Retrieved from [Link]

- Sormanni, P., et al. (2023). Sequence-based prediction of pH-dependent protein solubility using CamSol.

- Case, D. R., et al. (2021). Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium. Molecules (Basel, Switzerland), 26(9), 2419.

-

NovoPro Bioscience Inc. (n.d.). Peptide Solubility Prediction. Retrieved from [Link]

- Ham, J. D., et al. (2022). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. The Journal of Physical Chemistry A, 126(24), 3866-3877.

-

Oreate AI. (2026, January 15). The Impact of pH on Peptide Behavior: A Closer Look. Oreate AI Blog. Retrieved from [Link]

-

ClearChem Diagnostics. (n.d.). GAMMA GT. Retrieved from [Link]

-

NovoPro Bioscience Inc. (n.d.). gamma-glutamylalanine peptide. Retrieved from [Link]

- White, A. D., & Tavakoli, S. (2022). Serverless Prediction of Peptide Properties with Recurrent Neural Networks. bioRxiv.

- Wickham, S., et al. (2015). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PloS one, 10(9), e0139252.

-

ResearchGate. (n.d.). (PDF) Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]

- Su, C. H., et al. (2023).

- L-Pra, a. (2022). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE.

- Gajda, T., et al. (2021). Aqueous Solution Equilibria and Spectral Features of Copper Complexes with Tripeptides Containing Glycine or Sarcosine and Leucine or Phenylalanine. Molecules, 26(16), 4933.

-

ResearchGate. (n.d.). Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium. Retrieved from [Link]

Sources

- 1. Enzymatic Synthesis of γ-Glutamylvalylglycine Using Bacterial γ-Glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 5. US20150361133A1 - Method for producing gamma -glutamyl-valyl-glycine crystal - Google Patents [patents.google.com]

- 6. medichem-me.com [medichem-me.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Physiological Roles of Gamma-Glutamyl-Glycyl-Glycine (γ-GGG)

Abstract

Gamma-glutamyl-glycyl-glycine (γ-GGG) is a tripeptide with a currently enigmatic physiological profile. While its synthesis is intrinsically linked to the well-characterized gamma-glutamyl cycle and glutathione (GSH) metabolism, its specific biological functions remain largely unexplored. This technical guide provides a comprehensive overview of γ-GGG, from its biochemical origins to its potential, yet unconfirmed, physiological roles. By examining the activities of its constituent amino acids and related γ-glutamyl peptides, we extrapolate potential functions in neurotransmission, metabolic regulation, and cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation into the therapeutic potential of this intriguing tripeptide.

Introduction: The Enigma of a Simple Tripeptide

In the vast landscape of bioactive peptides, the tripeptide gamma-glutamyl-glycyl-glycine (γ-GGG) represents a molecule of untapped potential. Structurally, it is a simple amalgam of three amino acids: a gamma-glutamylated glutamic acid residue linked to a dipeptide of glycine. Its significance, however, may extend far beyond its basic composition. The presence of the γ-glutamyl linkage confers resistance to many peptidases, suggesting a potential for greater stability and bioavailability in biological systems compared to standard peptides.[1]

While research has extensively focused on its precursor, the master antioxidant glutathione (γ-glutamyl-cysteinyl-glycine), and the enzyme responsible for its potential synthesis, gamma-glutamyltransferase (GGT), γ-GGG itself has remained in the scientific shadows.[2] This guide aims to illuminate the potential physiological roles of γ-GGG by dissecting its biochemical context, exploring the known functions of its components, and proposing testable hypotheses for its biological activities.

Biochemical Provenance: A Byproduct of Glutathione Metabolism

The primary route for the formation of γ-GGG is through the catalytic activity of gamma-glutamyltransferase (GGT).[2] GGT is a membrane-bound enzyme that plays a crucial role in the gamma-glutamyl cycle, a key pathway for glutathione homeostasis and amino acid transport.[3] GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor molecule, which can be an amino acid, a peptide, or water.[4] When glycyl-glycine (Gly-Gly) serves as the acceptor, the product is γ-GGG.[5]

This transpeptidation reaction is not merely a random occurrence; it is a fundamental process for salvaging the constituent amino acids of glutathione and for the metabolism of xenobiotics conjugated to GSH.[3][6] The formation of γ-GGG, therefore, is intrinsically linked to cellular redox status and detoxification processes.

Caption: Enzymatic synthesis of γ-GGG by GGT.

Postulated Physiological Roles: An Extrapolation from Known Bioactivities

Direct experimental evidence for the physiological roles of γ-GGG is currently lacking. However, by examining the functions of its constituent parts and related molecules, we can formulate compelling hypotheses.

Neuromodulatory and Neurotransmitter Potential

Both glutamic acid and glycine are pivotal neurotransmitters in the central nervous system (CNS). Glutamate is the primary excitatory neurotransmitter, while glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[7][8]

-

Glutamatergic Activity: The N-terminal γ-glutamyl moiety of γ-GGG could potentially interact with glutamate receptors, although likely with different affinity and specificity compared to free glutamate. This could modulate neuronal excitability.

-

Glycinergic Activity: The C-terminal glycyl-glycine portion, or its metabolic breakdown product, could interact with glycine receptors, which are ligand-gated chloride channels.[9] This interaction could lead to neuronal inhibition.

It is plausible that γ-GGG acts as a pro-drug, being metabolized to release its constituent amino acids, or that the tripeptide itself has unique neuromodulatory properties.

Metabolic Regulation and Cellular Signaling

Glycine is increasingly recognized for its role in metabolic health. It is involved in the synthesis of crucial biomolecules like purines and porphyrins and has demonstrated anti-inflammatory, cytoprotective, and immunomodulatory effects.[10] Glycine supplementation has been shown to improve metabolic disorders in various models.[10]

Given its composition, γ-GGG could potentially influence these pathways. It may serve as a transport form of glycine, delivering it to cells for metabolic use. Furthermore, some γ-glutamyl peptides have been shown to act as allosteric modulators of calcium-sensing receptors, suggesting a potential role for γ-GGG in cellular signaling cascades.[11]

Antioxidant and Cytoprotective Functions

The synthesis of γ-GGG is linked to glutathione metabolism, the cornerstone of cellular antioxidant defense.[2] While γ-GGG itself lacks the sulfhydryl group of cysteine that gives glutathione its potent antioxidant properties, it could contribute to the antioxidant network in several indirect ways:

-

Precursor Supply: By being a product of GGT activity, its formation is linked to the breakdown of extracellular GSH, which facilitates the recovery of cysteine for intracellular GSH synthesis.[3]

-

Modulation of GGT Activity: The levels of γ-GGG could potentially feedback-inhibit or modulate the activity of GGT, thereby influencing the overall flux of the gamma-glutamyl cycle.

A Roadmap for Investigation: Experimental Protocols and Methodologies

To elucidate the true physiological roles of γ-GGG, a systematic and multi-faceted experimental approach is required.

Synthesis and Purification of γ-GGG

A prerequisite for any functional study is the availability of pure γ-GGG. Enzymatic synthesis offers a highly specific and efficient method.

Protocol: Enzymatic Synthesis of γ-GGG [12][13]

-

Reaction Mixture Preparation: Prepare a reaction solution containing L-glutamine (as the γ-glutamyl donor) and glycyl-glycine in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Enzyme Addition: Add purified bacterial or recombinant human γ-glutamyltransferase (GGT) to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C with gentle agitation. The reaction progress can be monitored by HPLC.

-

Purification: The product, γ-GGG, can be purified from the reaction mixture using ion-exchange chromatography.

-

Verification: The identity and purity of the synthesized γ-GGG should be confirmed by mass spectrometry and NMR spectroscopy.

In Vitro Bioactivity Assays

A battery of in vitro assays can be employed to screen for the biological activities of γ-GGG.

Table 1: In Vitro Assays for Functional Characterization of γ-GGG

| Assay Type | Objective | Cell Line Examples |

| Cytotoxicity Assays | To determine the toxic concentration range of γ-GGG. | HeLa, HepG2, SH-SY5Y |

| Antioxidant Capacity Assays | To assess direct and indirect antioxidant properties. | DPPH, ABTS, cellular ROS assays |

| Receptor Binding Assays | To investigate interactions with glutamate and glycine receptors. | Cell lines expressing specific receptor subtypes |

| Cellular Signaling Assays | To identify involvement in signaling pathways (e.g., calcium imaging, kinase activity assays). | Primary neurons, astrocytes |

| Metabolic Assays | To study the effects on cellular metabolism (e.g., Seahorse analyzer). | Hepatocytes, myotubes |

In Vivo Models for Pharmacological Assessment

Animal models are essential for understanding the systemic effects and therapeutic potential of γ-GGG.

-

Zebrafish (Danio rerio) Model: The zebrafish embryo is a powerful high-throughput screening tool for assessing toxicity and preliminary bioactivity of small molecules and peptides.[14][15] Its transparent embryos allow for real-time imaging of developmental and physiological processes.

-

Rodent Models: Murine models are indispensable for more detailed pharmacokinetic and pharmacodynamic studies. These models can be used to investigate the effects of γ-GGG in various disease states, such as neurodegenerative disorders, metabolic syndrome, and inflammatory conditions.

Caption: A proposed workflow for investigating γ-GGG.

Analytical Methodologies for Detection and Quantification

Accurate and sensitive analytical methods are crucial for studying the metabolism and distribution of γ-GGG.

Protocol: LC-MS/MS for γ-GGG Quantification [6]

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to protein precipitation and solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate γ-GGG from other components.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. γ-GGG is ionized (e.g., by electrospray ionization) and fragmented. Specific parent-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

Quantification: The concentration of γ-GGG in the sample is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Future Directions and Therapeutic Implications

The study of γ-GGG is in its infancy, and the field is wide open for discovery. Key areas for future research include:

-

Identification of specific receptors and binding partners.

-

Elucidation of its role in intercellular communication and signaling.

-

Investigation of its therapeutic potential in neurological, metabolic, and inflammatory diseases.

-

Development of stable analogs with enhanced bioactivity.

The exploration of γ-GGG could lead to the development of novel therapeutics with unique mechanisms of action. Its connection to the fundamental processes of glutathione metabolism and neurotransmitter function makes it a compelling candidate for further investigation.

Conclusion